N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro(difluoro)methoxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents. The final step involves the sulfonation of the indole derivative with a sulfonyl chloride to form the sulfonamide group .
Chemical Reactions Analysis
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The sulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar compounds to N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide include other indole derivatives with different substituents. For example:
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral activities.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClF2N3O5S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H16ClF2N3O5S/c1-11-15(16-10-13(29-18(19,20)21)4-7-17(16)23-11)8-9-22-30(27,28)14-5-2-12(3-6-14)24(25)26/h2-7,10,22-23H,8-9H2,1H3 |
InChI Key |
SNQAEQKKJQZMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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